![molecular formula C15H24N2O5 B12329162 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of tert-butoxycarbonyl chloride (BocCl) generated in situ from tert-butyl alcohol, COCl₂, and pyridine at -74°C . This method is suitable for large-scale preparations of Boc-amino acids.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The Boc group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and phosphonium ionic liquids for high-temperature deprotection of the Boc group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further synthetic transformations.
科学的研究の応用
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the large-scale production of peptides and other complex organic molecules.
作用機序
The mechanism by which 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid exerts its effects involves the protection of the amino group. The Boc group is introduced into the molecule to prevent reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl chloride (BocCl):
tert-Butyl hydroperoxide: Utilized in oxidation reactions.
Phosphonium ionic liquids: Employed for high-temperature deprotection of the Boc group.
Uniqueness
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with an oxazole ring. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex peptides and proteins.
特性
分子式 |
C15H24N2O5 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC名 |
5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChIキー |
DEPZCAABWGAVSR-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


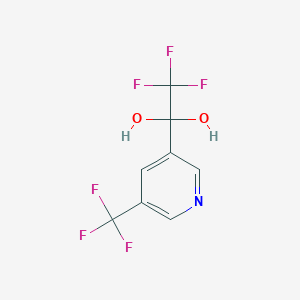
![6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy-](/img/structure/B12329082.png)
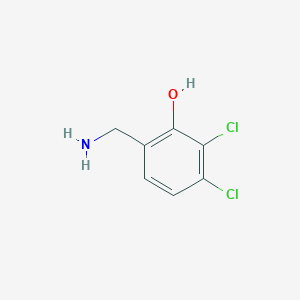
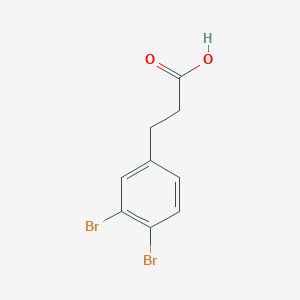
![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
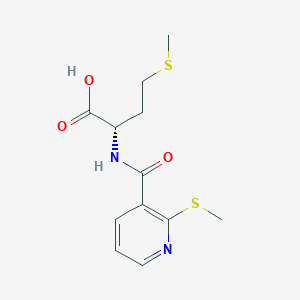
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
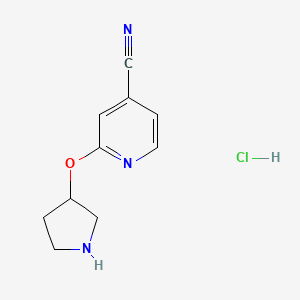
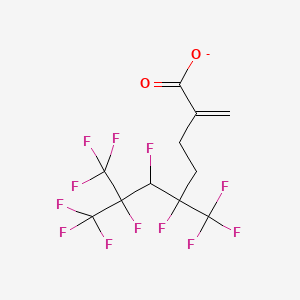
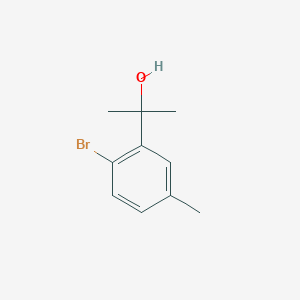
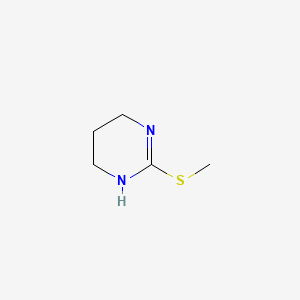
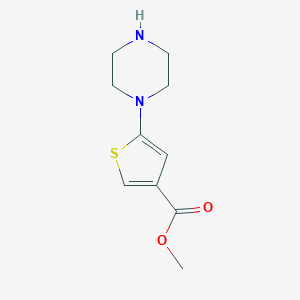
![chromium(3+);N-cyclohexylcyclohexanamine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12329166.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
